(2S)-6,6,6-Trifluoro-2-methylhexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-6,6,6-Trifluoro-2-methylhexan-1-ol: is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a hexane chain, along with a hydroxyl group and a methyl group on the second carbon. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and interactions in various chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-6,6,6-Trifluoro-2-methylhexan-1-ol typically involves the introduction of the trifluoromethyl group into the hexane backbone. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 6,6,6-trifluoro-2-methylhexan-1-one, is reduced using a hydride donor like sodium borohydride or lithium aluminum hydride under controlled conditions to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation techniques. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the reduction of the ketone precursor to the alcohol in a more efficient and scalable manner.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-6,6,6-Trifluoro-2-methylhexan-1-ol can undergo oxidation reactions to form the corresponding ketone, 6,6,6-trifluoro-2-methylhexan-1-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 6,6,6-Trifluoro-2-methylhexan-1-one
Reduction: Various alcohol derivatives
Substitution: 6,6,6-Trifluoro-2-methylhexyl chloride
Scientific Research Applications
Chemistry: (2S)-6,6,6-Trifluoro-2-methylhexan-1-ol is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry due to their enhanced metabolic stability and bioavailability.
Biology: In biological research, this compound can be used to study the effects of fluorination on biological systems, including enzyme interactions and metabolic pathways.
Medicine: The compound’s derivatives are explored for potential pharmaceutical applications, including as intermediates in the synthesis of drugs with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials that require the unique properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of (2S)-6,6,6-Trifluoro-2-methylhexan-1-ol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and the unique electronic effects of the trifluoromethyl group. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways, making it a valuable tool in both chemical and biological research.
Comparison with Similar Compounds
6,6,6-Trifluoro-2-methylhexan-1-one: The ketone analog of (2S)-6,6,6-Trifluoro-2-methylhexan-1-ol, which shares similar structural features but differs in its reactivity and applications.
6,6,6-Trifluoro-2-methylhexyl chloride: A derivative obtained through substitution reactions, used in different synthetic applications.
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique chemical properties such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These properties distinguish it from non-fluorinated analogs and make it particularly valuable in the synthesis of bioactive compounds and materials with specialized functions.
Properties
IUPAC Name |
(2S)-6,6,6-trifluoro-2-methylhexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3O/c1-6(5-11)3-2-4-7(8,9)10/h6,11H,2-5H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUBASFJIUJJNY-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.